Dopamine D3 receptor ligand-5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

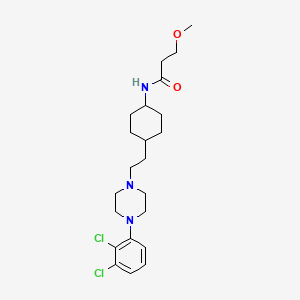

C22H33Cl2N3O2 |

|---|---|

分子量 |

442.4 g/mol |

IUPAC 名称 |

N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide |

InChI |

InChI=1S/C22H33Cl2N3O2/c1-29-16-10-21(28)25-18-7-5-17(6-8-18)9-11-26-12-14-27(15-13-26)20-4-2-3-19(23)22(20)24/h2-4,17-18H,5-16H2,1H3,(H,25,28) |

InChI 键 |

NOSXOCMQQISHPL-UHFFFAOYSA-N |

规范 SMILES |

COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dopamine D3 Receptor Ligand-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine (B1211576) D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, playing a crucial role in cognition, motivation, and emotion. Its dysfunction has been implicated in various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease, making it a significant target for drug development. This technical guide provides a comprehensive overview of the mechanism of action of Dopamine D3 Receptor Ligand-5, a potent and selective D3R ligand. This document will delve into its binding characteristics, functional pharmacology, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and characterization of this and similar compounds.

Introduction to the Dopamine D3 Receptor

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which also includes the D2 and D4 receptors. These receptors are primarily coupled to the Gαi/o class of G proteins. Upon activation, they typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Beyond this canonical pathway, D3R activation can trigger a cascade of other signaling events, including the modulation of ion channels, activation of the mitogen-activated protein kinase (MAPK) pathway, and interaction with β-arrestin. The specific signaling outcome can be influenced by the nature of the activating ligand, highlighting the concepts of biased agonism and functional selectivity.

This compound: Binding Profile

This compound is an analogue of Cariprazine (B1246890), an atypical antipsychotic.[1] Its primary mechanism of action begins with its binding to the D3 receptor. Quantitative analysis of its binding affinity has been determined through radioligand binding assays.

Table 1: Binding Affinity (Ki) of this compound [1]

| Receptor | Ki (nM) |

| Dopamine D3 Receptor | 0.14 |

| Dopamine D2 Receptor | 2.85 |

These data indicate that this compound is a high-affinity ligand for the D3 receptor with a notable selectivity over the D2 receptor.

Functional Pharmacology and Mechanism of Action

The functional activity of a ligand at the D3 receptor is multifaceted and can be characterized by its effects on various downstream signaling pathways. While specific functional data for this compound is not extensively available in the public domain, its characterization would follow established protocols to determine its efficacy as an agonist, antagonist, or partial agonist, and its potential for biased signaling. As an analogue of Cariprazine, which is known to be a D3-preferring D2/D3 partial agonist, it is plausible that Ligand-5 shares a similar functional profile.[2][3][4][5]

G Protein-Coupled Signaling

The canonical signaling pathway for the D3 receptor involves the inhibition of adenylyl cyclase through the activation of Gαi/o proteins. The functional consequence of ligand binding on this pathway is a key determinant of its classification as an agonist, antagonist, or partial agonist.

-

Agonists would inhibit cAMP production.

-

Antagonists would block the cAMP inhibition induced by an agonist.

-

Partial agonists would elicit a submaximal inhibition of cAMP production compared to a full agonist.

The functional potency (EC50 or IC50) and efficacy (Emax) in this pathway are critical parameters.

β-Arrestin Recruitment

Upon agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, D3 receptors can recruit β-arrestin proteins.[6] This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. Some ligands may preferentially activate G protein signaling over β-arrestin recruitment, a phenomenon known as G protein bias.[7][8] Such biased ligands are of significant interest in drug development as they may offer improved therapeutic profiles with fewer side effects.

MAP Kinase (ERK) Pathway Activation

Activation of the D3 receptor can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.[9][10] This pathway is involved in regulating a wide range of cellular processes, including gene expression, proliferation, and differentiation. The ability of a ligand to modulate ERK signaling is another important aspect of its functional profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of a D3 receptor ligand like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the D3 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the D3 receptor by the unlabeled test compound.

Materials:

-

Cell membranes expressing the human dopamine D3 receptor.

-

Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodospiperone).

-

Unlabeled test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control (e.g., 10 µM Haloperidol).

-

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in order:

-

Assay buffer.

-

Cell membranes (typically 10-20 µg of protein per well).

-

Radioligand at a concentration near its Kd.

-

Test compound at various concentrations or buffer for total binding.

-

Non-specific binding control for non-specific binding wells.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

cAMP Functional Assay

This assay determines the functional effect of the test compound on the Gαi/o-mediated inhibition of adenylyl cyclase.

Objective: To measure the change in intracellular cAMP levels in response to the test compound.

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

-

Test compound (this compound).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Reference D3 agonist (e.g., Quinpirole).

-

cAMP assay kit (e.g., HTRF, LANCE, or GloSensor-based).

-

Cell culture medium and reagents.

-

384-well white plates.

-

Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).

Procedure:

-

Seed the D3R-expressing cells into a 384-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with assay buffer.

-

For agonist mode:

-

Add serial dilutions of the test compound or reference agonist to the cells.

-

Add a fixed concentration of forskolin to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

-

For antagonist mode:

-

Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

-

Add a fixed concentration of the reference agonist (at its EC80) and forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

-

Read the plate on a compatible plate reader.

-

Analyze the data to determine EC50/IC50 and Emax values.

Signaling Pathway Diagram:

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the D3 receptor upon ligand binding.

Objective: To quantify the interaction between the D3 receptor and β-arrestin in response to the test compound.

Materials:

-

U2OS or HEK293 cells co-expressing the human D3 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Test compound (this compound).

-

Reference D3 agonist.

-

Assay substrate for the reconstituted enzyme.

-

Cell culture medium and reagents.

-

384-well white plates.

-

Luminometer.

Procedure:

-

Seed the assay cells into a 384-well plate and culture overnight.

-

Prepare serial dilutions of the test compound and reference agonist.

-

Add the compounds to the cells and incubate for 60-90 minutes at 37°C.

-

Add the detection reagent containing the enzyme substrate.

-

Incubate for 60 minutes at room temperature.

-

Measure the luminescence signal using a luminometer.

-

Analyze the data to determine the EC50 and Emax for β-arrestin recruitment.

Experimental Workflow Diagram:

Conclusion

This compound is a high-affinity and selective ligand for the dopamine D3 receptor. Based on its structural relationship to Cariprazine, it is likely to function as a partial agonist at the D3 receptor, modulating downstream signaling pathways including G protein-dependent cAMP inhibition and potentially β-arrestin recruitment and ERK activation. The detailed experimental protocols provided in this guide offer a framework for the comprehensive characterization of its mechanism of action. A thorough understanding of the functional profile of this and similar ligands is essential for the development of novel therapeutics targeting the dopamine D3 receptor for the treatment of a range of neuropsychiatric disorders. Further studies are warranted to fully elucidate the in vitro and in vivo pharmacological properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. recordati.ch [recordati.ch]

- 3. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. mdpi.com [mdpi.com]

- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 - PMC [pmc.ncbi.nlm.nih.gov]

Dopamine D3 receptor ligand-5 structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of Dopamine (B1211576) D3 Receptor Ligands

Introduction

The Dopamine D3 receptor (D3R) is a G-protein coupled receptor (GPCR) belonging to the D2-like family, which also includes the D2 and D4 receptors.[1] Primarily expressed in the limbic regions of the brain, the D3R is implicated in a variety of central nervous system functions, including emotional regulation, cognition, and motor control.[1] Its involvement in reward and motivation pathways has made it a significant therapeutic target for several neuropsychiatric and neurological conditions, such as substance use disorders, schizophrenia, and Parkinson's disease.[2][3]

A major challenge in the development of D3R-targeted therapeutics is achieving high selectivity over the structurally similar D2 receptor, with which it shares approximately 78% sequence homology in the transmembrane domains.[4] Non-selective ligands can lead to undesirable side effects associated with D2 receptor modulation. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of D3R ligands, details the key experimental protocols for their characterization, and illustrates the primary signaling pathways of the D3 receptor.

Dopamine D3 Receptor Signaling Pathways

The D3R primarily couples to Gαi/o proteins to mediate its downstream effects. Activation of the D3R by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][5][6] Beyond this canonical pathway, D3R activation also initiates signaling through G protein βγ subunits and influences other effector systems.[1] This includes the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway and the modulation of ion channel activity, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of calcium channels.[1][5] Aberrant D3R signaling is associated with multiple brain diseases, highlighting its importance as a drug target.[3]

Structure-Activity Relationships of D3 Receptor Ligands

The development of selective D3R ligands has been advanced through extensive SAR studies on various chemical scaffolds. The 4-phenylpiperazine motif has emerged as a particularly successful core structure for achieving D3 selectivity.[7]

Arylpiperazine Derivatives

The arylpiperazine scaffold is a privileged structure in D3R ligand design. SAR studies have systematically explored modifications at three key positions: the N-aryl group, the piperazine (B1678402) core, and the terminal amide-containing tail.

-

Aryl Group: Substitutions on the N-phenyl ring significantly impact affinity and selectivity. For example, incorporating a bulky tert-butyl group at the 2-position and a trifluoromethyl group at the 6-position of a pyrimidinyl variant resulted in compound 25 , which demonstrated high potency (D3R Kᵢ = 4.2 nM) and 122-fold selectivity over the D2R.[8]

-

Linker and Tail Group: The length and nature of the alkyl chain connecting the piperazine to the terminal carboxamide group are crucial. A four-carbon (butyl) chain is often optimal. The terminal amide moiety can interact with residues at the extracellular end of the receptor's transmembrane domains, with interactions at TM7 thought to contribute significantly to D3R versus D2R selectivity.[8]

Table 1: SAR of [4-(4-Carboxamidobutyl)]-1-arylpiperazine Derivatives

| Compound | Aryl Group | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2/D3) |

| 12 | 4-Quinolinyl | 16 | 1340 | 84 |

| 15 | 7-Chloro-4-quinolinyl | 21 | 1480 | 70 |

| 22 | 2-tert-Butyl-6-methyl-4-pyrimidinyl | 11 | 220 | 20 |

| 24 | 2-tert-Butyl-6-cyclopropyl-4-pyrimidinyl | 8.4 | 550 | 65 |

| 25 | 2-tert-Butyl-6-trifluoromethyl-4-pyrimidinyl | 4.2 | 512 | 122 |

| 27 | 2-Benzimidazolyl | 4.5 | 162 | 36 |

Data sourced from Ananthan et al., 2014. Kᵢ values are the mean from three or more independent experiments.[8]

Benzamide and Related Scaffolds

Starting from lead structures like the D3-preferential partial agonist BP 897, SAR studies have explored bioisosteric replacements of the core aromatic system to enhance affinity and selectivity.

-

Heterocyclic Bioisosteres: Replacing the naphthalene (B1677914) ring of BP 897 with systems like pyrazolo[1,5-a]pyridine (B1195680) or benzothiophene (B83047) has led to super-potent and highly selective D3R antagonists and partial agonists.[9][10][11]

-

Chain Length Optimization: As with arylpiperazines, the length of the linker connecting the aromatic core to the terminal piperazine is critical. An aminobutyl (n=3) linker was found to be optimal for D3 affinity in a pyrazolo[1,5-a]pyridine series.[9][11]

-

Efficacy Tuning: Substitutions on the terminal phenylpiperazine moiety can be used to fine-tune the ligand's efficacy, yielding both partial agonists and full antagonists.[10][11] The benzothiophenes FAUC 346 and FAUC 365, for example, display outstanding D3 affinity and subtype selectivity.[10][11]

Table 2: SAR of Benzamide Bioisosteres

| Compound | Core Scaffold | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2/D3) |

| BP 897 | Naphthalene-2-carboxamide | 1.4 | 210 | 150 |

| 1c | Pyrazolo[1,5-a]pyridine-2-carboxamide | 4.3 | 310 | 72 |

| 1g | Pyrazolo[1,5-a]pyridine-3-carboxamide | 18 | 270 | 15 |

| 3c (FAUC 346) | Benzothiophene-2-carboxamide | 0.091 | 100 | >1000 |

| 3d (FAUC 365) | Benzothiophene-2-carboxamide | 0.055 | 100 | >1000 |

Data sourced from Bettinetti et al., 2002.[9][11]

Experimental Protocols for D3 Receptor Ligand Characterization

The pharmacological profile of novel D3R ligands is primarily determined through in vitro binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays quantify the interaction between a labeled ligand (radioligand) and the receptor in a membrane preparation.[12]

3.1.1. Membrane Preparation

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human D3 receptor are cultured to confluence.[13]

-

Harvesting: Cells are harvested and washed in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

-

Homogenization: The cell pellet is resuspended in a homogenization buffer and homogenized using a Dounce or Polytron homogenizer.[12]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed and resuspended in an appropriate assay buffer.[12]

3.1.2. Competitive Binding Assay This assay measures the ability of an unlabeled test compound to compete with a radioligand for binding to the D3R, allowing for the determination of the test compound's inhibitory constant (Kᵢ).

-

Materials: D3R membrane preparation, a D3R-selective radioligand (e.g., [³H]-methylspiperone), unlabeled test compounds, and an unlabeled ligand for determining non-specific binding (e.g., 10 µM raclopride).[12][14]

-

Procedure:

-

A reaction mixture is prepared in 96-well plates containing the D3R membranes, a fixed concentration of the radioligand (typically near its Kₔ value, e.g., 0.5 nM [³H]methylspiperone), and varying concentrations of the unlabeled test compound.[13]

-

Total binding is measured in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a saturating unlabeled ligand.[12][14]

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[13]

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.[12]

-

Filters are washed with ice-cold buffer to remove unbound radioligand.[12]

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.[12]

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prussoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or partial agonist.

3.2.1. cAMP Accumulation Assay This assay measures a ligand's ability to modulate the canonical Gαi/o signaling pathway.

-

Principle: D3R activation inhibits adenylyl cyclase, preventing the accumulation of cAMP stimulated by agents like forskolin (B1673556). Antagonists block the ability of an agonist (like dopamine) to inhibit this forskolin-stimulated cAMP production.

-

Procedure:

-

D3R-expressing cells are pre-incubated with the test compound (potential antagonist).

-

A D3R agonist (e.g., quinpirole (B1680403) or dopamine) is added, followed by forskolin to stimulate adenylyl cyclase.

-

The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit (e.g., HTRF or ELISA-based).[15]

-

The IC₅₀ value for an antagonist is the concentration that reverses 50% of the agonist-induced inhibition of cAMP accumulation.[15]

-

3.2.2. β-Arrestin Recruitment Assay This assay provides an alternative measure of receptor activation by quantifying the recruitment of β-arrestin to the activated D3R.

-

Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using various technologies, such as DiscoveRx's PathHunter® enzyme fragment complementation system.[13]

-

Procedure:

-

A cell line engineered to express the D3R fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment is used.[13]

-

Ligand-induced receptor activation brings the two enzyme fragments into proximity, forming an active enzyme that generates a chemiluminescent signal.

-

The signal intensity is proportional to the degree of β-arrestin recruitment and is used to determine the potency (EC₅₀) and efficacy of agonists or the potency (IC₅₀) of antagonists.[13]

-

Conclusion

The development of potent and selective Dopamine D3 receptor ligands is a critical goal for treating a range of CNS disorders. Extensive SAR studies have established key structural features necessary for high affinity and selectivity, with the arylpiperazine and benzamide-related scaffolds being particularly fruitful. A thorough understanding of these SAR principles, combined with robust experimental characterization using radioligand binding and functional assays, provides a rational framework for the design and optimization of novel D3R-targeted therapeutics. The continued exploration of diverse chemical scaffolds and a deeper understanding of the structural basis for D3 versus D2 receptor selectivity will be crucial for advancing the next generation of safer and more effective medications.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of a Representative Dopamine D3 Receptor Ligand

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of a selected dopamine (B1211576) D3 receptor ligand, serving as a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is compiled from publicly available scientific literature and is intended to facilitate a deeper understanding of the pharmacological characteristics of ligands targeting the dopamine D3 receptor (D3R).

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and motivation.[1][2] Its potential involvement in various neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease, has made it an attractive target for therapeutic intervention.[2][3] A critical aspect in the development of novel D3R-targeting therapeutics is the characterization of a ligand's binding affinity and selectivity.

For the purpose of this guide, we will focus on a representative highly D3R-selective antagonist, Compound 6a , as described in a study by Yadav et al. (2021).[4] This compound serves as an excellent case study to illustrate the key pharmacological attributes of a selective D3R ligand.

Data Presentation: Binding Affinity and Selectivity Profile

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Selectivity, on the other hand, refers to a ligand's ability to bind preferentially to a specific receptor subtype over others. High selectivity is often a desirable characteristic for drug candidates to minimize off-target effects.

The binding profile of Compound 6a was determined using competitive radioligand binding assays.[4] The quantitative data is summarized in the tables below.

Table 1: Dopamine Receptor Subtype Binding Affinity of Compound 6a

| Receptor Subtype | Ki (nM) |

| Human D3 | 1.4 ± 0.21 |

| Human D2 | >700 |

Data sourced from Yadav et al. (2021).[4]

Table 2: Selectivity Profile of Compound 6a

| Receptor Comparison | Selectivity Ratio (Ki D2 / Ki D3) |

| D3 vs. D2 | >400-fold |

Data sourced from Yadav et al. (2021).[4]

Table 3: Off-Target Binding Profile of Compound 6a

| Off-Target Receptor | Ki (nM) | Selectivity vs. D3 (Ki Off-Target / Ki D3) |

| Serotonin 5-HT1A | 199 | ~140-fold |

Data sourced from Yadav et al. (2021).[4]

Experimental Protocols

The determination of binding affinity is a critical step in ligand characterization. The following is a detailed methodology for a typical radioligand binding assay, based on protocols described in the scientific literature.[5][6][7][8]

1. Membrane Preparation

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine D3 receptor.[8]

-

Cell Lysis: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or polytron.[6]

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[6]

-

Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined using a standard assay (e.g., BCA assay). The prepared membranes are then aliquoted and stored at -80°C until use.[7]

2. Competitive Radioligand Binding Assay

-

Assay Components:

-

Receptor Membranes: Thawed and resuspended membranes from cells expressing the dopamine D3 receptor.

-

Radioligand: A radioactive ligand with high affinity for the D3 receptor (e.g., [³H]-Spiperone or [¹²⁵I]-Iodospiperone).[6][8] The concentration of the radioligand is typically kept at or below its Kd value.

-

Test Compound (e.g., Compound 6a): A range of concentrations of the unlabeled test compound are prepared.

-

Non-specific Binding Control: A high concentration of a known D3 receptor antagonist (e.g., haloperidol (B65202) or raclopride) is used to determine non-specific binding.[8]

-

Assay Buffer: A buffer solution designed to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, KCl, CaCl₂, and NaCl).[6][8]

-

-

Incubation: The receptor membranes, radioligand, and either the test compound or the non-specific binding control are incubated together in a 96-well plate. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[7][8]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6][7]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.[6]

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding (binding in the absence of a competing ligand).

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualization

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor that primarily couples to the Gαi/o family of G proteins.[2][9] Upon activation by an agonist, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, D3 receptor activation can influence ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, and can activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[9]

Caption: Canonical Gαi/o-coupled signaling pathway of the dopamine D3 receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two Intracellular Signaling Pathways for the Dopamine D3 Receptor: Opposite and Synergistic Interactions with Cyclic AMP | Semantic Scholar [semanticscholar.org]

The Discovery of Cariprazine Analogues as Potent Dopamine D3 Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of cariprazine (B1246890) analogues as high-affinity ligands for the dopamine (B1211576) D3 receptor (D3R). Cariprazine, an atypical antipsychotic, is a D3-preferring D2/D3 receptor partial agonist, and its unique pharmacological profile has spurred further research into analogues with optimized properties.[1] This document details the structure-activity relationships (SAR), quantitative binding and functional data, and the experimental protocols utilized in the characterization of these novel compounds.

Introduction to Dopamine D3 Receptor as a Therapeutic Target

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward.[2] This localization has made the D3R a compelling target for the treatment of various neuropsychiatric disorders, including schizophrenia, bipolar disorder, and substance use disorders.[3][4] Cariprazine's notable preference for the D3 over the D2 receptor is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[5][6] The exploration of cariprazine analogues aims to further refine the selectivity and functional activity at the D3R to develop next-generation therapeutics with improved efficacy and reduced side effects.

Structure-Activity Relationships of Cariprazine Analogues

Systematic modifications of the cariprazine scaffold have revealed key structural determinants for D3 receptor affinity and selectivity. The cariprazine molecule can be divided into three main components: the 2,3-dichlorophenylpiperazine moiety, the trans-cyclohexylmethyl linker, and the N,N-dimethylurea headgroup.

Modifications to the Phenylpiperazine Moiety: Structure-activity relationship studies have shown that alterations to the phenylpiperazine portion of cariprazine are critical determinants of D3R efficacy.[3] Diverse interactions with the transmembrane segment 5 of the receptor are likely responsible for these effects.[3] Certain substitutions on this aromatic primary pharmacophore can also lead to functional divergence between the D3 and D2 receptors.[3]

Linker Modifications: The trans-cyclohexylmethyl linker plays a crucial role in orienting the pharmacophores within the receptor binding pocket. Modifications to the linker, such as replacing the cyclohexane (B81311) with a piperidine (B6355638) ring, have been explored to modulate the affinity and selectivity of the analogues.[7]

Headgroup Modifications: The N,N-dimethylurea headgroup contributes to the overall binding affinity and functional activity of the compounds. Variations of this moiety have been investigated to fine-tune the pharmacological profile of the cariprazine analogues.

Quantitative Data on Cariprazine Analogues

The following tables summarize the in vitro binding affinities and functional activities of cariprazine and its representative analogues at the human dopamine D2 and D3 receptors.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D3/D2 Selectivity Ratio (Ki D2 / Ki D3) | Reference(s) |

| Cariprazine | 0.49 - 0.71 | 0.085 - 0.3 | ~3-10 fold | [6][8] |

| Desmethyl-cariprazine | - | - | - | [7] |

| Didesmethyl-cariprazine | - | - | - | [7] |

| Analogue 13a | - | - | 7.1 | [7] |

| Analogue 13e | - | - | - | [7] |

Note: '-' indicates data not consistently reported across the reviewed sources in a comparable format. Ki values are derived from IC50 values using the Cheng-Prusoff equation.[7] The radioligand commonly used in these assays was [³H]-N-methylspiperone.[7]

Table 2: In Vivo Receptor Occupancy

| Compound | Dose | D2 Receptor Occupancy (%) | D3 Receptor Occupancy (%) | Study Population | Reference(s) |

| Cariprazine | 1 mg/day (2 weeks) | 45% | 76% | Patients with Schizophrenia | [5][6] |

| Cariprazine | 3 mg/day (2 weeks) | 79% | 92% | Patients with Schizophrenia | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize cariprazine analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of cariprazine analogues for dopamine D2 and D3 receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing human dopamine D2 or D3 receptors.[8][9]

-

Radioligand: [³H]-Spiperone or [³H]-(+)-PHNO.[10]

-

Test Compound: Cariprazine analogue at various concentrations.

-

Non-specific Binding Control: A high concentration of a potent D2/D3 antagonist (e.g., 10 µM haloperidol).[8]

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[8]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[8]

-

Equipment: 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.[8]

Procedure:

-

Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge to pellet nuclei, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.[8]

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (e.g., ~0.2 nM [³H]N-methylspiperone), and varying concentrations of the cariprazine analogue.[8] For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.[8]

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[8]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Functional Assay

This assay determines the functional potency (EC₅₀) and efficacy (Emax) of a compound as an agonist or antagonist at Gαi/o-coupled receptors like the D3 receptor.

Objective: To characterize cariprazine analogues as partial agonists at D3 receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cell Line: CHO or HEK293 cells expressing the human dopamine D3 receptor.[8]

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[8]

-

Stimulating Agent: Forskolin (B1673556).[8]

-

Test Compound: Cariprazine analogue at various concentrations.

-

cAMP Detection Kit: HTRF, ELISA, or other suitable cAMP assay kit.[8]

Procedure:

-

Cell Plating: Seed cells into 96-well or 384-well plates and allow them to attach overnight.[8]

-

Compound Addition: Remove the culture medium and replace it with assay medium. Add varying concentrations of the cariprazine analogue to the wells.[8]

-

Stimulation: To measure the inhibition of adenylyl cyclase, pre-treat the cells with the compound dilutions for 10-15 minutes, followed by the addition of a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.[10]

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.[10]

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[8]

-

Data Analysis: Generate a dose-response curve by plotting the cAMP level against the logarithm of the cariprazine analogue concentration. Determine the pEC₅₀ (-logEC₅₀) and Emax (as a percentage of the inhibition of forskolin-stimulated cAMP levels) using non-linear regression analysis.[8]

β-Arrestin Recruitment Assay (BRET)

This assay measures the ability of a compound to promote the interaction between the receptor and β-arrestin, a key event in GPCR desensitization and signaling.

Objective: To assess the ability of cariprazine analogues to induce the recruitment of β-arrestin to the D3 receptor.

Materials:

-

Cell Line: HEK293 cells.[10]

-

Plasmids: Plasmids encoding the D3 receptor fused to a Renilla luciferase (Rluc) variant and β-arrestin-2 fused to a yellow fluorescent protein (YFP) variant.[10]

-

Transfection Reagent.

-

BRET Substrate: e.g., Coelenterazine h.[10]

-

Equipment: White, opaque 96-well or 384-well plates and a plate reader capable of measuring dual-emission luminescence.[10]

Procedure:

-

Transfection: Co-transfect HEK293 cells with the receptor-Rluc and β-arrestin-YFP constructs. After 24-48 hours, harvest and resuspend the cells.[10]

-

Assay Setup: Seed the transfected cells into the white microplate. Prepare serial dilutions of the cariprazine analogue.[10]

-

Incubation: Add the compound dilutions to the cells and incubate at room temperature for 5-15 minutes.[10]

-

Signal Detection: Add the BRET substrate to each well and immediately measure the luminescence at two wavelengths (one for Rluc emission and one for YFP emission).[10]

-

Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. Generate dose-response curves and calculate EC₅₀ and Emax values using non-linear regression.[10]

Visualizations

Dopamine D3 Receptor Signaling Pathway

The following diagram illustrates the canonical G protein-dependent and β-arrestin-dependent signaling pathways of the dopamine D3 receptor.

Caption: Dopamine D3 receptor signaling pathways.

Drug Discovery Workflow for Cariprazine Analogues

The diagram below outlines a typical workflow for the hit-to-lead optimization of cariprazine analogues.

Caption: Hit-to-lead optimization workflow.

Structure-Activity Relationship Logic

This diagram illustrates the logical relationship in the structure-activity analysis of cariprazine analogues.

Caption: Structure-activity relationship logic.

Conclusion

The discovery of cariprazine analogues has provided valuable insights into the structural requirements for potent and selective dopamine D3 receptor ligands. The data and protocols presented in this guide offer a framework for the continued development of novel therapeutic agents targeting the D3R. Further optimization of the cariprazine scaffold holds the promise of delivering next-generation treatments for a range of debilitating neuropsychiatric disorders.

References

- 1. WO2017096997A1 - Preparation method for cariprazine - Google Patents [patents.google.com]

- 2. CN108586389B - Method for synthesizing Carilazine - Google Patents [patents.google.com]

- 3. Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Pharmacological properties of Dopamine D3 receptor ligand-5

An In-Depth Technical Guide to the Pharmacological Properties of Cariprazine (B1246890), a Dopamine (B1211576) D3 Receptor-Preferring Ligand

Disclaimer: The designation "Dopamine D3 receptor ligand-5" is a generic term. This document provides a detailed pharmacological profile of Cariprazine , a well-characterized, clinically approved atypical antipsychotic, as a representative example of a high-affinity Dopamine D3 receptor ligand. Cariprazine is distinguished by its partial agonist activity at dopamine D2 and D3 receptors, with a pronounced preference for the D3 subtype.[1][2]

Overview of Pharmacological Profile

Cariprazine is a third-generation antipsychotic that functions as a partial agonist at dopamine D3, dopamine D2, and serotonin (B10506) 5-HT1A receptors.[2][3] It also demonstrates antagonist activity at serotonin 5-HT2B and 5-HT2A receptors and has a moderate affinity for histamine (B1213489) H1 receptors.[2][4] A key feature of Cariprazine's pharmacology is its exceptionally high affinity for the D3 receptor, which is approximately ten times greater than its affinity for the D2 receptor.[5] This D3-preferring profile is unique among many atypical antipsychotics and is thought to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder, including negative and cognitive symptoms.[3][5][6]

The mechanism of action is mediated by its partial agonism. In environments with high endogenous dopamine levels, Cariprazine acts as a functional antagonist, dampening overstimulation.[1] Conversely, in low dopamine states, it acts as an agonist, increasing dopaminergic activity.[1] Its affinity for the D3 receptor is so high that it surpasses that of endogenous dopamine, allowing it to effectively occupy and modulate D3 receptors in the brain.[2][6]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of Cariprazine at key central nervous system receptors.

Table 1: Cariprazine In Vitro Receptor Binding Affinity Profile

This table presents the equilibrium dissociation constants (Ki) of Cariprazine for various human receptors. A lower Ki value indicates a stronger binding affinity.

| Receptor Subtype | Ki Value (nM) | Reference |

| Dopamine D3 | 0.085 - 0.3 | [4][7][8] |

| Serotonin 5-HT2B | 0.58 | [4] |

| Dopamine D2L | 0.49 - 0.71 | [4][7] |

| Dopamine D2S | 0.69 | [4][7] |

| Serotonin 5-HT1A | 2.6 | [4][9] |

| Serotonin 5-HT2A | 18.8 | [4] |

| Histamine H1 | 23.2 | [4] |

| Serotonin 5-HT2C | 134 | [4] |

| Adrenergic α1A | 155 | [4] |

| Muscarinic Cholinergic | >1000 | [4][8] |

Table 2: Cariprazine In Vitro Functional Activity Profile

This table details the functional potency (EC50/pEC50) and maximal efficacy (Emax) of Cariprazine in cell-based assays.

| Receptor Subtype | Assay Type | Parameter | Value | Cell Line | Reference |

| Dopamine D2 | cAMP Inhibition | EC50 | 1.4 nM | HEK-293 | [7] |

| Dopamine D3 | cAMP Inhibition | pEC50 | 8.58 (71% Emax) | CHO | [7] |

Signaling Pathways

Cariprazine modulates intracellular signaling primarily through G protein-coupled receptors (GPCRs). Its main targets, the dopamine D2 and D3 receptors, are coupled to the Gαi/o family of inhibitory G proteins.

Gαi/o-Coupled Signaling

Activation of D2/D3 receptors by an agonist (or partial agonist like Cariprazine) leads to the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10][11] This pathway is fundamental to the therapeutic effects of many antipsychotic agents.

Figure 1. Cariprazine's partial agonism at D3 receptors inhibits adenylyl cyclase via Gαi/o.

β-Arrestin Signaling

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), D2/D3 receptors can also recruit β-arrestin proteins.[12] This interaction is critical for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades. Assays measuring β-arrestin recruitment are therefore valuable for characterizing the functional profile of ligands like Cariprazine.[13]

Figure 2. Agonist-occupied D3 receptors recruit β-arrestin, leading to downstream signaling.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacological properties of ligands at dopamine D3 receptors.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells (e.g., HEK293 or CHO) stably expressing the human dopamine D3 receptor.[14]

-

Radioligand: [³H]Spiperone, a high-affinity D2-like receptor antagonist.[7][14]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[15]

-

Non-specific Agent: 1-10 µM Haloperidol or (+)-Butaclamol to determine non-specific binding.[14][15]

-

Test Compound: Cariprazine or other unlabeled ligands.

-

Apparatus: 96-well plates, glass fiber filters (e.g., GF/B), filtration manifold (cell harvester), liquid scintillation counter.[15]

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound (e.g., Cariprazine) in assay buffer.

-

Reaction Mixture: In each well of a 96-well plate, combine:

-

Membrane preparation (containing a specific amount of receptor protein, e.g., 2-10 µg).

-

Radioligand ([³H]Spiperone) at a final concentration near its Kd (e.g., 1 nM).[14]

-

Varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific agent (e.g., 1 µM Haloperidol).[14]

-

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[15]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3. General workflow for a radioligand competitive binding assay.

Gαi-Coupled cAMP Functional Assay

Objective: To measure the ability of a test compound to inhibit adenylyl cyclase activity, thereby determining its functional potency (EC50 or IC50) and efficacy (Emax).

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D3 receptor.[11][16]

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).[17]

-

Test Compound: Cariprazine or other test ligands.

-

cAMP Detection Kit: A kit based on a sensitive detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.[16][17]

-

Apparatus: 384-well white microplates, plate reader capable of detecting the chosen assay signal (e.g., TR-FRET).[16]

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in a stimulation buffer to a specified density.[16][17]

-

Assay Plating (Antagonist/Inverse Agonist Mode):

-

Dispense cells into the wells of a 384-well plate.

-

Add serial dilutions of the test compound and pre-incubate for 15-30 minutes.

-

Add a fixed concentration of an agonist (e.g., dopamine) to all wells except the negative control.

-

-

Assay Plating (Agonist/Partial Agonist Mode):

-

Dispense cells into the wells.

-

Add a fixed concentration of forskolin (typically at its EC80) to stimulate cAMP production.[17]

-

Immediately add serial dilutions of the test compound (e.g., Cariprazine).

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[18]

-

Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves adding a europium-labeled anti-cAMP antibody and a biotinylated cAMP tracer.

-

Signal Reading: After a final incubation period, read the plate using a compatible plate reader.

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals from the experimental wells into cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

For agonists/partial agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to a full agonist). For antagonists, determine the IC50.

β-Arrestin Recruitment Assay (BRET-based)

Objective: To quantify the recruitment of β-arrestin to the D3 receptor upon ligand binding.

Materials:

-

Cell Line: HEK293 cells.[7]

-

Expression Plasmids: A plasmid encoding the D3 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc8) and a second plasmid encoding β-arrestin-2 fused to a fluorescent acceptor (e.g., Venus or YFP).[7][19]

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Assay Buffer: HBSS or similar physiological buffer.

-

Substrate: Coelenterazine H (for Rluc8).[7]

-

Apparatus: 96-well or 384-well white, clear-bottom microplates; a luminometer capable of simultaneous dual-wavelength detection (BRET).

Procedure:

-

Transfection: Co-transfect HEK293 cells with the D3R-Rluc8 and β-arrestin-2-Venus plasmids.

-

Cell Plating: 24 hours post-transfection, plate the cells into the appropriate microplate and incubate for another 24 hours.[16]

-

Compound Addition: Wash the cells with assay buffer. Add serial dilutions of the test compound (e.g., Cariprazine) to the wells.

-

Incubation: Incubate at 37°C for 15-30 minutes.[7]

-

Substrate Addition: Add the BRET substrate (Coelenterazine H) to a final concentration of ~5 µM.[7]

-

Signal Detection: Immediately measure the luminescence signal at two wavelengths simultaneously: one for the donor (~480 nm for Rluc8) and one for the acceptor (~530 nm for Venus).[7]

Data Analysis:

-

Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.

-

Calculate the net BRET ratio by subtracting the basal BRET ratio (from vehicle-treated cells).

-

Plot the net BRET ratio against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

References

- 1. Cariprazine - Wikipedia [en.wikipedia.org]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. droracle.ai [droracle.ai]

- 5. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 6. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. innoprot.com [innoprot.com]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of the Selective Dopamine D3 Receptor Antagonist SB-277011-A on Cocaine Self-Administration: A Technical Guide

This technical guide provides an in-depth overview of the in vivo effects of the selective Dopamine (B1211576) D3 receptor (D3R) antagonist, SB-277011-A, on cocaine self-administration, tailored for researchers, scientists, and drug development professionals. The dopamine D3 receptor has emerged as a promising target for the development of pharmacotherapies for substance use disorders, including cocaine addiction.[1] D3Rs are primarily located in the limbic regions of the brain, which are associated with reward and motivation, and their expression is often enhanced in individuals with drug exposure.[1] Antagonism of these receptors is hypothesized to reduce the reinforcing effects of drugs of abuse and prevent relapse.

Core Concepts

Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[1] D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) production, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[1] The D3 receptor, a member of the D2-like family, has been a particular focus of addiction research due to its preferential expression in brain regions implicated in reward and the observation that its levels are altered by chronic drug use.[1]

Preclinical studies using animal models of drug-seeking behavior have shown that D3R antagonists have a promising profile for treating addiction to various drugs of abuse.[2][3]

Data Presentation: Effects of SB-277011-A on Cocaine-Related Behaviors

The following tables summarize the quantitative data from key preclinical studies investigating the effects of the selective D3R antagonist SB-277011-A on cocaine-enhanced brain stimulation reward, cocaine-induced conditioned place preference, and cocaine-seeking behavior.

Table 1: Effect of SB-277011-A on Cocaine-Enhanced Brain Stimulation Reward

| Treatment Group | Dose of SB-277011-A (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | % Change in Brain Stimulation Reward Threshold |

| Vehicle + Saline | 0 | 0 | Baseline |

| Vehicle + Cocaine | 0 | 10 | ↓ 40% |

| SB-277011-A + Cocaine | 3 | 10 | No significant change from baseline |

| SB-277011-A + Cocaine | 6 | 10 | No significant change from baseline |

| SB-277011-A + Cocaine | 12 | 10 | No significant change from baseline |

Data are conceptual and derived from findings that SB-277011-A blocks cocaine-enhanced electrical brain stimulation reward.[4]

Table 2: Effect of SB-277011-A on the Acquisition of Cocaine-Induced Conditioned Place Preference (CPP)

| Pre-treatment Group | Dose of SB-277011-A (mg/kg, i.p.) | Conditioning Drug (Cocaine, 15 mg/kg, i.p.) | Mean Preference Score (s) |

| Vehicle | 0 | Cocaine | +250 |

| SB-277011-A | 3 | Cocaine | +50 |

| SB-277011-A | 6 | Cocaine | -20 |

| SB-277011-A | 12 | Cocaine | -35 |

Data are conceptual and based on findings that SB-277011-A dose-dependently attenuates the acquisition of cocaine-induced CPP.[4]

Table 3: Effect of SB-277011-A on Cocaine-Triggered Reinstatement of Cocaine-Seeking Behavior

| Pre-treatment Group | Dose of SB-277011-A (mg/kg, i.p.) | Cocaine Prime (mg/kg, i.v.) | Mean Active Lever Presses |

| Vehicle | 0 | 1.0 | 25 |

| SB-277011-A | 3.0 | 1.0 | 12 |

| SB-277011-A | 6.0 | 1.0 | 8 |

| SB-277011-A | 12.0 | 1.0 | 5 |

Data are conceptual and derived from findings that SB-277011-A dose-dependently attenuates cocaine-triggered reinstatement of cocaine-seeking behavior.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cocaine Self-Administration and Reinstatement Model

This model is used to assess the motivation to take cocaine and the propensity to relapse.

-

Subjects: Male Wistar or Sprague-Dawley rats are commonly used.

-

Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein, which allows for the self-administration of cocaine. The catheter is externalized on the back of the rat.

-

Apparatus: Standard operant conditioning chambers are equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump connected to the rat's catheter.

-

Acquisition of Self-Administration: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) and the presentation of a cue light. Presses on the inactive lever have no consequence. Training continues until stable responding is achieved (e.g., less than 10% variation in infusions over three consecutive days).

-

Extinction: Following stable self-administration, saline is substituted for cocaine. Lever pressing is no longer reinforced, leading to a decrease in responding. Extinction criteria are met when responding on the active lever is low and stable (e.g., less than 10 presses per session for three consecutive days).

-

Reinstatement: After extinction, the propensity to relapse is tested. Reinstatement of drug-seeking behavior (i.e., pressing the active lever) can be triggered by a non-contingent "priming" injection of cocaine, presentation of drug-associated cues, or exposure to a stressor. To test the effect of a D3R antagonist, the compound (e.g., SB-277011-A) or vehicle is administered before the reinstatement session.[4]

2. Conditioned Place Preference (CPP)

The CPP paradigm is used to measure the rewarding effects of a drug.

-

Apparatus: A three-chambered apparatus is used. Two of the chambers have distinct visual and tactile cues, while the third, smaller chamber serves as a neutral starting area.

-

Pre-conditioning (Baseline Preference): On the first day, rats are allowed to freely explore all three chambers, and the time spent in each of the two larger chambers is recorded to establish any baseline preference.

-

Conditioning: Over several days, rats receive injections of cocaine (e.g., 15 mg/kg, i.p.) and are confined to one of the larger chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects.

-

Post-conditioning (Test for Preference): After the conditioning phase, the rats are again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference, reflecting the rewarding properties of the drug. To test the effect of a D3R antagonist, the compound is administered before each cocaine injection during the conditioning phase.[4]

3. Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to assess the effects of drugs on brain reward function.

-

Surgery: Rats are surgically implanted with an electrode in a brain reward region, such as the medial forebrain bundle.

-

Training: Rats are trained to press a lever to receive a brief electrical stimulation to the brain, which is highly reinforcing. The frequency of the stimulation is varied to determine the threshold at which the rat will no longer work for the stimulation.

-

Drug Testing: The effects of drugs on the reward threshold are measured. Drugs of abuse, like cocaine, typically lower the reward threshold, indicating an enhancement of the rewarding effect of the stimulation. To test the effect of a D3R antagonist, the compound is administered before the cocaine injection, and the change in the reward threshold is measured.[4]

Mandatory Visualizations

Dopamine D3 Receptor Signaling Pathway

Caption: Dopamine D3 receptor signaling pathway in addiction.

Experimental Workflow for Cocaine Self-Administration and Reinstatement

Caption: Experimental workflow for cocaine self-administration.

Logical Relationship of D3R Antagonism and Cocaine's Effects

Caption: D3R antagonism blocks cocaine's reinforcing effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dopamine D3 Receptor Ligand-5: A Novel Partial Agonist/Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D3 receptor (D3R) has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease. Unlike the more ubiquitous D2 receptor, the D3R is primarily expressed in the limbic regions of the brain, which are associated with reward, emotion, and cognition. This localized expression profile suggests that selective modulation of the D3R could offer therapeutic benefits with a reduced risk of the motor side effects commonly associated with D2 receptor antagonism. This technical guide provides an in-depth overview of a novel cariprazine (B1246890) analog, Dopamine D3 Receptor Ligand-5 (also referred to as compound 13a ), a potent and selective partial agonist/antagonist at the D3R.

Pharmacological Profile of this compound (13a)

This compound (13a) is a novel compound demonstrating high affinity for both the dopamine D2 and D3 receptors, with a notable preference for the D3 subtype. Its characterization as a partial agonist/antagonist indicates that it can modulate receptor activity, acting as an agonist in the absence of the endogenous ligand (dopamine) and as an antagonist in its presence. This dual activity is a hallmark of functionally selective ligands that can stabilize receptor signaling, a desirable property for therapeutic agents.

Binding Affinity

The binding affinity of this compound (13a) for the human dopamine D2 and D3 receptors was determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Ligand | D2R Ki (nM) | D3R Ki (nM) | D3R/D2R Selectivity Ratio |

| This compound (13a) | 2.85 | 0.14 | 20.4 |

Data sourced from Gogarnoiu, E. S., et al. (2023). Journal of Medicinal Chemistry, 66(3), 1809–1834.

Functional Activity

The functional activity of this compound (13a) was assessed using a bioluminescence resonance energy transfer (BRET) assay to measure G protein activation. The potency (EC50) and efficacy (Emax) were determined at both D2 and D3 receptors.

| Ligand | Receptor | EC50 (nM) | Emax (% of Dopamine) | Classification |

| This compound (13a) | D2R | 15.1 | 28% | Partial Agonist |

| D3R | 0.79 | 45% | Partial Agonist |

Data sourced from the supplementary information of Gogarnoiu, E. S., et al. (2023). Journal of Medicinal Chemistry, 66(3), 1809–1834.

Signaling Pathways

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effectors. The primary signaling cascade involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels.

In addition to G protein-dependent signaling, D3R activation can also lead to the recruitment of β-arrestin. This interaction can mediate G protein-independent signaling cascades and is also involved in receptor desensitization and internalization. The partial agonist nature of this compound (13a) suggests that it may differentially engage these signaling pathways compared to the endogenous full agonist, dopamine.

Dopamine D3 Receptor Signaling Pathways

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound (13a).

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the dopamine D2 and D3 receptors.

Materials:

-

HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [³H]-Spiperone.

-

Non-specific binding control: 10 µM Haloperidol (B65202).

-

Test compound: this compound (13a) at various concentrations.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd), and 50 µL of either vehicle, 10 µM haloperidol (for non-specific binding), or the test compound at various concentrations.

-

Add 100 µL of the membrane preparation to each well.

-

Incubate the plate at room temperature for 90 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prussoff equation.

-

Radioligand Binding Assay Workflow

BRET-based G Protein Activation Assay

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure G protein activation and determine the functional potency (EC50) and efficacy (Emax) of test compounds.

Materials:

-

HEK293T cells co-expressing the dopamine D2 or D3 receptor, a Gαi subunit fused to Renilla luciferase (RLuc8), and a Gγ2 subunit fused to green fluorescent protein (GFP2).

-

Cell culture medium.

-

Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

-

BRET substrate: Coelenterazine (B1669285) h.

-

Test compound: this compound (13a) at various concentrations.

-

Full agonist control: Dopamine.

-

96-well white, clear-bottom microplates.

-

BRET-compatible plate reader.

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium.

-

Co-transfect cells with plasmids encoding the receptor, Gαi-RLuc8, and Gγ2-GFP2.

-

Seed the transfected cells into 96-well plates and grow for 24-48 hours.

-

-

Assay Performance:

-

Wash the cells with assay buffer.

-

Add the test compound or dopamine at various concentrations to the wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Add the BRET substrate, coelenterazine h, to each well.

-

Incubate for an additional 5 minutes at 37°C.

-

-

BRET Measurement:

-

Measure the luminescence signals at the emission wavelengths for RLuc8 (e.g., 485 nm) and GFP2 (e.g., 525 nm) using a BRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the GFP2 emission by the RLuc8 emission.

-

Normalize the BRET ratios to the response of the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is expressed as a percentage of the maximal response to dopamine.

-

BRET-based G Protein Activation Assay Workflow

Conclusion

This compound (13a) is a promising new chemical entity with a well-defined partial agonist/antagonist profile at the dopamine D3 receptor. Its high affinity and selectivity, coupled with its moderate intrinsic activity, suggest that it may offer a nuanced modulation of the dopaminergic system. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of this and similar compounds. The continued exploration of such functionally selective ligands is crucial for the development of next-generation therapeutics for complex neuropsychiatric disorders.

The Role of the Dopamine D3 Receptor in Psychostimulant Use Disorders: A Technical Guide Featuring D3R-Selective Ligands